Tert-butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-6-Amino-5-methylpyridine-3-boronic acid pinacol ester is a boronic ester derivative commonly used in organic synthesis. It is particularly valuable in the field of medicinal chemistry and materials science due to its ability to form stable carbon-boron bonds, which are essential in various chemical reactions, including the Suzuki-Miyaura coupling reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium complexes .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Boc-6-Amino-5-methylpyridine-3-boronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: This reaction can convert the boronic ester to a boronic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve mild temperatures and neutral to slightly basic pH .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields boronic acids, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Scientific Research Applications
Boc-6-Amino-5-methylpyridine-3-boronic acid pinacol ester has several scientific research applications:
Mechanism of Action
The mechanism of action of Boc-6-Amino-5-methylpyridine-3-boronic acid pinacol ester involves its ability to form stable boron-carbon bonds. This property is crucial in the Suzuki-Miyaura coupling reaction, where the compound acts as a boron donor, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved in its action are primarily related to its interaction with palladium catalysts and organic halides .
Comparison with Similar Compounds
Similar Compounds
- 6-(Boc-methylamino)-5-methylpyridine-3-boronic acid pinacol ester
- 3-Aminopyridine-5-boronic acid pinacol ester
- 6-Chloro-5-methylpyridine-3-boronic acid pinacol ester
Uniqueness
Boc-6-Amino-5-methylpyridine-3-boronic acid pinacol ester is unique due to its specific functional groups, which provide distinct reactivity and stability. Its Boc-protected amino group offers additional versatility in synthetic applications, allowing for selective deprotection and further functionalization .
Properties
IUPAC Name |
tert-butyl N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BN2O4/c1-11-9-12(18-23-16(5,6)17(7,8)24-18)10-19-13(11)20-14(21)22-15(2,3)4/h9-10H,1-8H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGHGCKCRJMBOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)NC(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.